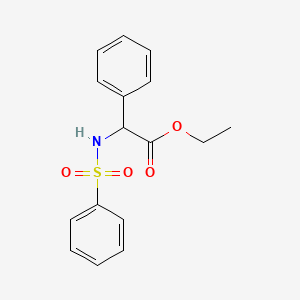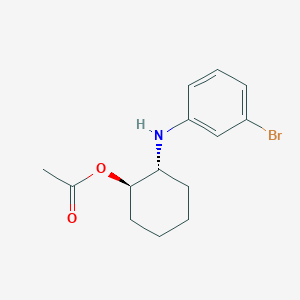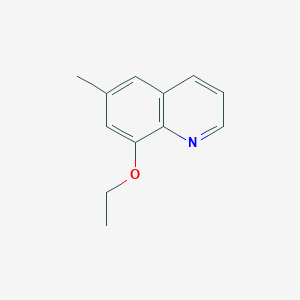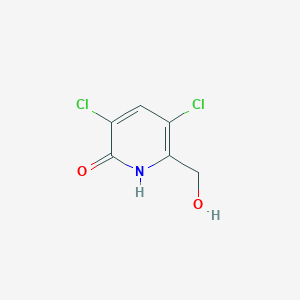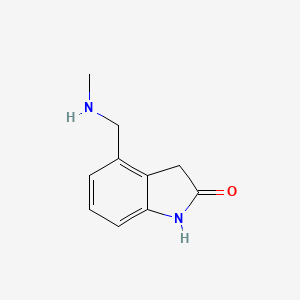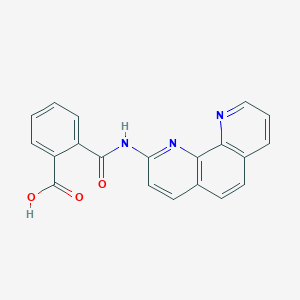
s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with amino, pyridyl, and pyrrolidinyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-(3-pyridyl)-6-chloro-s-triazine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions may target the pyridyl group, converting it to a piperidine derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or pyrrolidinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted triazines.
科学的研究の応用
Chemistry
In chemistry, “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various industrial applications.
作用機序
The mechanism of action of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- s-Triazine, 2-amino-4-(3-pyridyl)-6-methyl-
- s-Triazine, 2-amino-4-(3-pyridyl)-6-ethyl-
- s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-piperidinyl)-
Uniqueness
“s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” is unique due to the presence of the pyrrolidinyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
特性
CAS番号 |
32664-45-2 |
|---|---|
分子式 |
C12H14N6 |
分子量 |
242.28 g/mol |
IUPAC名 |
4-pyridin-3-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H14N6/c13-11-15-10(9-4-3-5-14-8-9)16-12(17-11)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,15,16,17) |
InChIキー |
IMUIJUULNYJRNM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


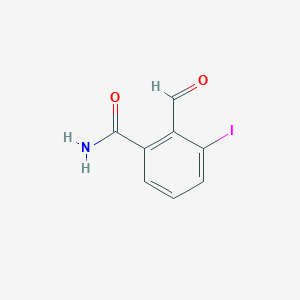
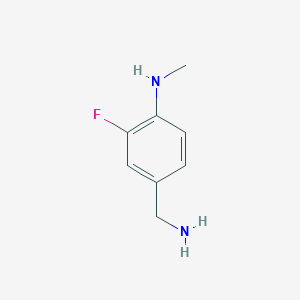
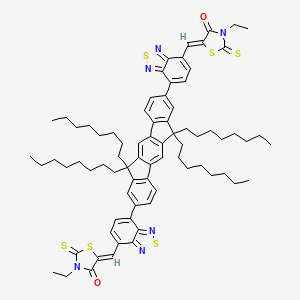


![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
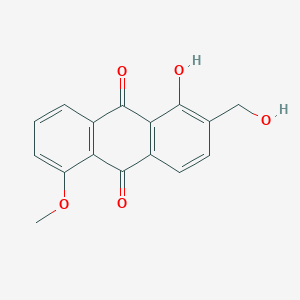
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
